molecular formula C15H22N2O2 B1284452 tert-Butyl 2-phenylpiperazine-1-carboxylate CAS No. 859518-32-4

tert-Butyl 2-phenylpiperazine-1-carboxylate

Cat. No.: B1284452
CAS No.: 859518-32-4
M. Wt: 262.35 g/mol
InChI Key: DVOURBIBCQYVCC-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-phenylpiperazine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-phenylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-phenylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl (2S)-2-phenylpiperazine-1-carboxylate
  • 1-Boc-piperazine
  • tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 2-phenylpiperazine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in chemical reactions .

Biological Activity

tert-Butyl 2-phenylpiperazine-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This article reviews the significant findings related to its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : Approximately 262.35 g/mol
  • Structure : The compound features a piperazine ring, which is a common motif in many psychoactive and pharmacologically active compounds.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmacological agent targeting G-protein coupled receptors (GPCRs). Notably:

  • GPR119 Agonism : The compound has been identified as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion, suggesting its potential utility in managing type 2 diabetes mellitus (T2DM) .
  • Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, indicating possible psychoactive properties .
  • Antimicrobial Properties : Some derivatives of this compound have shown moderate antibacterial and antifungal activities against various microorganisms .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets and pathways:

  • Binding to GPCRs : The compound binds to GPR119, enhancing insulin secretion and potentially regulating appetite.
  • Influence on Neurotransmitter Systems : It may modulate neurotransmitter release, affecting mood and cognitive functions .

In Vitro Studies

In vitro assays have demonstrated that modifications to the piperazine ring or phenyl substituents can significantly alter the pharmacological profile of the compound. For instance:

  • Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity to GPR119, which is crucial for its metabolic effects .

Case Studies

Several studies have reported on the biological effects of this compound:

  • Type 2 Diabetes Management : In a study focusing on glucose metabolism, this compound was shown to enhance insulin secretion in response to glucose stimulation .
  • Neuropharmacology : Research has indicated potential applications in treating mood disorders due to its effects on neurotransmitter systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Initial synthesis involves the formation of the piperazine core.
  • Carboxylation : The introduction of the carboxylic acid moiety is achieved through standard organic reactions.
  • Purification : High-purity compounds are obtained through recrystallization or chromatography techniques.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazineContains amino groupPotential anticancer properties
Tert-butyl 2-methylpiperazineLacks phenyl groupReduced reactivity and biological activity

Properties

IUPAC Name

tert-butyl 2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOURBIBCQYVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587588
Record name tert-Butyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859518-32-4
Record name tert-Butyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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